Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-
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Overview
Description
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is a chemical compound with the molecular formula C14H10ClN3O4. It is a derivative of benzamide, characterized by the presence of a 4-chlorobenzoyl group and a nitro group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- typically involves the condensation of 4-chlorobenzoic acid with 4-nitrobenzamide. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, simpler in structure and used in various pharmaceutical applications.
4-Chlorobenzamide: Similar structure but lacks the nitro group, used as an intermediate in organic synthesis.
4-Nitrobenzamide: Contains the nitro group but lacks the 4-chlorobenzoyl group, used in the study of nitroaromatic compounds
Uniqueness
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is unique due to the presence of both the 4-chlorobenzoyl and nitro groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile research tool .
Properties
CAS No. |
101905-24-2 |
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Molecular Formula |
C14H9ClN2O5 |
Molecular Weight |
320.68 g/mol |
IUPAC Name |
[(4-nitrobenzoyl)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-5-1-10(2-6-11)14(19)22-16-13(18)9-3-7-12(8-4-9)17(20)21/h1-8H,(H,16,18) |
InChI Key |
GBMXJESXECGOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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